molecular formula C12H19N3S B13248113 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine

4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine

Cat. No.: B13248113
M. Wt: 237.37 g/mol
InChI Key: HOLDKGVIFZRYQS-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine ( 1249165-66-9) is a high-purity chemical compound offered for research and development purposes. Its molecular formula is C12H19N3S, and it has a molecular weight of 237.36 g/mol . This molecule features a pyrimidine core, a privileged scaffold in medicinal chemistry, substituted with a methylsulfanyl group linked to a piperidine moiety via a methylene bridge. The presence of both pyrimidine and piperidine rings makes it a valuable intermediate in organic synthesis and drug discovery. Piperidine derivatives are frequently explored in pharmaceutical research for their diverse biological activities . Compounds with similar structural features, particularly those incorporating a sulfanyl linker, have been investigated as key scaffolds in the development of potential therapeutic agents. For instance, pyrimidine derivatives have been identified in patent literature as inhibitors of phosphoinositide 3-kinase (PI3K), a key target in oncology and metabolic disease research . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this building block in their exploration of new chemical entities. For specific shipping and storage information, including cold-chain transportation requirements, please contact our customer service team .

Properties

Molecular Formula

C12H19N3S

Molecular Weight

237.37 g/mol

IUPAC Name

4,6-dimethyl-2-(piperidin-2-ylmethylsulfanyl)pyrimidine

InChI

InChI=1S/C12H19N3S/c1-9-7-10(2)15-12(14-9)16-8-11-5-3-4-6-13-11/h7,11,13H,3-6,8H2,1-2H3

InChI Key

HOLDKGVIFZRYQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2CCCCN2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidin-2-ylmethanethiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be an alkali metal carbonate or hydroxide, such as potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

It appears that information regarding the applications of "4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine" is limited. The available search results provide basic details and related compounds, but lack in-depth information regarding specific applications, comprehensive data tables, or well-documented case studies.

Basic Information

  • Chemical Structure and Identifiers: "4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine" has the CAS No. 1249165-66-9 . Related to this compound is 4,6-dimethyl-2-{[(piperidin-2-yl)methyl]sulfanyl}pyrimidine hydrochloride, with CAS Number 1420976-00-6 .
  • Potential as a Building Block: "4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine" can be used as a building block for synthesizing complex heterocyclic compounds.

Related Compounds

  • 4,6-Dimethyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine: This is a related compound with CAS No. 1250624-68-0 . Its molecular weight is 237.36 .
  • 4,6-Dimethyl-2-methylsulfonylpyrimidine: Also related, this compound has the molecular formula C7H10N2O2S and CAS number 35144-22-0 .

Safety and Hazards of Related Compounds

  • GHS Classification: Based on aggregated GHS information, 4,6-Dimethyl-2-methylsulfonylpyrimidine may cause skin irritation, serious eye irritation, respiratory irritation, and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child .
  • Hazard Codes: Hazard codes associated with this compound include H315, H317, H319, H334, H335, and H361 .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-2-ylmethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position of pyrimidine derivatives is critical for modulating biological activity. Below is a comparative analysis of compounds with distinct substituents:

Compound Name Substituent at 2-Position Key Properties/Activities Reference
4,6-Dimethyl-2-(phenyldisulfanyl)pyrimidine Phenyl disulfanyl IC₅₀: 1.379 (Pred.) vs. 1.991 (Exp.) [6]
4,6-Dimethyl-2-(p-tolyldisulfanyl)pyrimidine p-Tolyl disulfanyl IC₅₀: 1.789 (Pred.) vs. 1.495 (Exp.) [6]
4,6-Dimethyl-2-[(methylthio)methyl]pyrimidine Methylthiomethyl Boiling point: 111°C (4 Torr); pKa: 2.33 [18]
Target Compound Piperidin-2-ylmethylsulfanyl Hypothesized improved CNS penetration [4, 10]

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Aryl disulfanyl groups (e.g., phenyl, p-tolyl) exhibit variable IC₅₀ values in antiviral assays, suggesting electronic effects influence target binding .
  • Piperidine vs. Piperazine : 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine (piperazine derivative) shows structural similarities but differs in solubility due to the basic piperazine nitrogen .

Key Insights :

  • The target compound’s piperidine group may enhance penetration into viral reservoirs .
  • Antiproliferative Effects: Substitutions like aryl amino groups (e.g., trimethoxyphenylamino) improve activity against cancer cell lines, suggesting the target compound’s piperidinyl group could be optimized similarly .

Comparison of Yields :

  • 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine: 96% yield via piperazine substitution .
  • [1,4]Oxathiino[2,3-d]pyrimidines: Moderate yields (38–77%) dependent on substituents .

Structural and Physicochemical Properties

  • Crystal Packing : Sulfanyl-acetamide pyrimidines exhibit folded conformations with dihedral angles (56–68°) between pyrimidine and aromatic rings, influencing intermolecular interactions .
  • Lipophilicity : The piperidinylmethyl group in the target compound likely increases logP compared to methylthio or aryl disulfanyl analogs, impacting bioavailability .

Biological Activity

4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine is C12H20N3SC_{12}H_{20}N_3S with a molecular weight of approximately 237.37 g/mol. The compound's structure includes a pyrimidine ring substituted with a piperidine moiety and a sulfanyl group, which may contribute to its biological activity.

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. A study highlighted that compounds similar to 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds within the same class demonstrated IC50 values indicating effective inhibition of cell proliferation in lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Cell Line IC50 Value (µM)
MCF-70.09 ± 0.0085
HCT1160.03 ± 0.0056
A5490.01 ± 0.074
Colo-2050.12 ± 0.064

Antimicrobial Activity

Research indicates that pyrimidine derivatives possess antimicrobial properties, making them potential candidates for treating infections. In vitro studies have shown that certain pyrimidine compounds exhibit activity against both bacterial and fungal strains, which could be attributed to their ability to disrupt microbial cell functions .

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Pyrimidine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine may also play a role in modulating inflammatory responses.

Study on Cytotoxicity

A significant study evaluated the cytotoxic effects of various pyrimidine derivatives on HepG2 (liver cancer), PC3 (prostate cancer), and WI38 (normal human lung fibroblast) cells. The results indicated that compounds similar to 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine exhibited selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress-related damage. A recent study found that certain pyrimidine derivatives demonstrated notable antioxidant activities through various assays, indicating their potential as therapeutic agents against oxidative stress-related conditions .

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